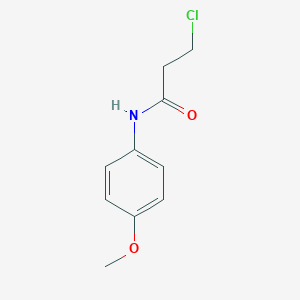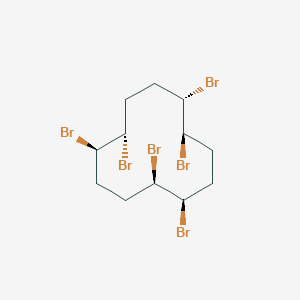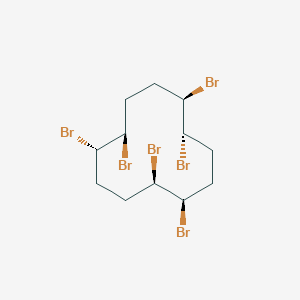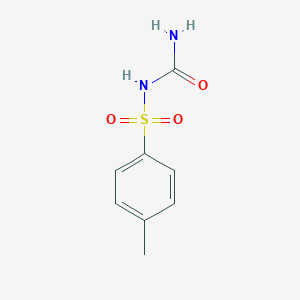
3-Chloro-n-(4-methoxyphenyl)propanamide
Overview
Description
The compound 3-Chloro-N-(4-methoxyphenyl)propanamide belongs to a class of organic compounds known for their diverse chemical and physical properties. Research into similar compounds involves synthesis methods, molecular structure analysis, and exploration of chemical and physical properties to understand their potential applications in various fields.
Synthesis Analysis
The synthesis of compounds similar to 3-Chloro-N-(4-methoxyphenyl)propanamide typically involves the reaction between specific phenylamines and acyl chlorides or other carboxylic acid derivatives. For example, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen, showcasing a method that could be adapted for 3-Chloro-N-(4-methoxyphenyl)propanamide (Manolov et al., 2023).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, is crucial for characterizing compounds. For instance, the molecular structure and spectroscopic data of related compounds have been obtained using techniques like NMR, IR, UV, and X-ray crystallography, providing a comprehensive understanding of their molecular geometry, bond lengths, and angles (Durgun et al., 2016).
Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336299 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-n-(4-methoxyphenyl)propanamide | |
CAS RN |
19313-87-2 | |
| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)


![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)





